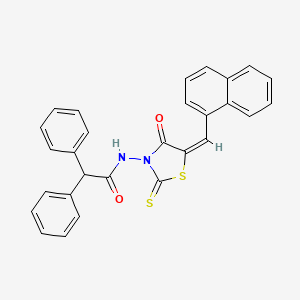
(E)-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C28H20N2O2S2 and its molecular weight is 480.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide belongs to a class of thiazolidinone derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and structure-activity relationships.
Chemical Structure and Properties
The structure of the compound features a thiazolidinone core, which is critical for its biological activity. The presence of the naphthalen-1-ylmethylene group enhances its lipophilicity and potentially increases its interaction with biological membranes.
Structural Formula
The anticancer activity of thiazolidinone derivatives is primarily attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound has been shown to exert cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity:
| Compound | Cell Line | IC50 (µg/mL) | % Inhibition |
|---|---|---|---|
| 1 | MCF-7 | 7.67 | 64.4 |
| 2 | K562 | 14.60 | - |
| 3 | MDA-MB-231 | 11.7 | - |
These results indicate that modifications in the thiazolidinone structure can enhance its anticancer properties, with some compounds exhibiting IC50 values comparable to standard chemotherapeutics like cisplatin .
Case Studies
In a study by Nguyen et al., several thiazolidinone derivatives were synthesized and evaluated for their anticancer effects. The most potent derivative showed an IC50 value of 4.78 µg/mL against K562 cells, demonstrating a promising potential for further development as an anticancer agent .
Antimicrobial Activity
Thiazolidinone derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Antimicrobial Efficacy
The compound has shown significant antimicrobial activity against various strains:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10.7 | 21.4 |
| Escherichia coli | 14.0 | 28.0 |
| Candida albicans | 12.5 | 25.0 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further pharmacological studies .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is closely linked to their molecular structure. Modifications on the thiazolidinone ring can significantly influence their potency:
- Substituents : The introduction of various substituents at specific positions can enhance or diminish activity.
- Aromatic Groups : The presence of bulky aromatic groups like naphthalene can improve lipophilicity and cellular uptake.
Comparative Analysis
A comparative analysis of various thiazolidinone derivatives has shown that those with larger substituents at the N-position tend to exhibit increased cytotoxicity:
| Derivative | Lipophilicity | Cytotoxicity (IC50 µg/mL) |
|---|---|---|
| A | Low | 20 |
| B | Medium | 15 |
| C | High | 7 |
This trend indicates that optimizing structural features could lead to the development of more effective therapeutic agents .
属性
IUPAC Name |
N-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2S2/c31-26(25(20-11-3-1-4-12-20)21-13-5-2-6-14-21)29-30-27(32)24(34-28(30)33)18-22-16-9-15-19-10-7-8-17-23(19)22/h1-18,25H,(H,29,31)/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNMFWJKYJVYTM-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













